molecular formula C21H33N3O3 B3244002 N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide CAS No. 160535-57-9

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide

Cat. No.: B3244002
CAS No.: 160535-57-9
M. Wt: 375.5 g/mol
InChI Key: QCHZUINRDLKKJX-UHFFFAOYSA-N
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Description

N¹,N³,N⁵-Tri-tert-butylbenzene-1,3,5-tricarboxamide is a benzene-1,3,5-tricarboxamide derivative featuring three bulky tert-butyl substituents on the amide nitrogen atoms. This compound belongs to a class of molecules known for their ability to form supramolecular structures via hydrogen bonding and van der Waals interactions. The tert-butyl groups impart steric hindrance, influencing solubility, thermal stability, and self-assembly behavior.

Properties

IUPAC Name

1-N,3-N,5-N-tritert-butylbenzene-1,3,5-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-19(2,3)22-16(25)13-10-14(17(26)23-20(4,5)6)12-15(11-13)18(27)24-21(7,8)9/h10-12H,1-9H3,(H,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHZUINRDLKKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC(=C1)C(=O)NC(C)(C)C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729258
Record name N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160535-57-9
Record name N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide typically involves the following steps:

    Starting Material: The synthesis begins with benzene-1,3,5-tricarboxylic acid.

    Amidation Reaction: The carboxylic acid groups are converted to amides using tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N1,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of amide groups, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amide groups can be oxidized or reduced under specific conditions, although the bulky tert-butyl groups provide steric protection.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

    Oxidation: Oxidation of the amide groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the amide groups can yield the corresponding amines.

    Hydrolysis: Hydrolysis results in the formation of benzene-1,3,5-tricarboxylic acid and tert-butylamine.

Scientific Research Applications

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: The compound’s steric hindrance properties make it useful in studying enzyme-substrate interactions and protein folding.

    Medicine: Research into its potential as a drug delivery agent or as a scaffold for drug design is ongoing.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide is largely dependent on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions through its amide groups. In biological systems, its bulky structure can influence molecular interactions by providing steric hindrance, which can affect binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N¹,N³,N⁵-Tri-tert-butylbenzene-1,3,5-tricarboxamide with key analogues, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Benzene-1,3,5-Tricarboxamide Derivatives

Compound Name Substituents Solubility Thermal Stability Key Properties/Applications References
N¹,N³,N⁵-Tri-tert-butylbenzene-1,3,5-tricarboxamide tert-butyl Low in polar solvents High Potential surfactants, polymers Inferred
N,N',N''-tris-(n-octyl) (a-BTA) Linear n-octyl Moderate (organic solvents) Moderate Liquid crystals, self-assembly
N,N',N''-Tris(3-pyridinyl) 3-Pyridyl Moderate (DMSO) Moderate Supramolecular frameworks
N,N',N''-Tris(4-dodecylhexadecyl) Branched 4-dodecylhexadecyl Low (hydrophobic) Very High Surface activity, drug delivery
N¹,N³,N⁵-Tris(4-cyanophenyl) 4-Cyanophenyl Low (apolar solvents) Moderate Precursor for tetrazole synthesis
N,N',N''-Trihexyl Linear hexyl Moderate Moderate Columnar self-assembly in solution

Substituent Effects on Solubility and Stability

  • Tert-butyl groups : The steric bulk of tert-butyl substituents likely reduces solubility in polar solvents while enhancing thermal stability due to restricted molecular motion. This contrasts with linear alkyl chains (e.g., n-octyl in a-BTA), which improve solubility in organic solvents but offer lower thermal resistance .
  • Aromatic substituents: Pyridyl (3-pyridinyl) and cyanophenyl groups introduce polarity and π-π stacking capabilities, enabling solubility in DMSO and applications in supramolecular chemistry. However, their thermal stability is moderate compared to bulky alkyl chains .
  • Long-chain branched alkyls : Compounds like N,N',N''-Tris(4-dodecylhexadecyl) exhibit extreme hydrophobicity and high thermal stability, making them suitable for surface-active applications .

Self-Assembly and Functional Behavior

  • Trihexyl derivative () : NMR studies reveal columnar self-assembly driven by hydrogen bonding between amide groups and van der Waals interactions of hexyl chains. The tert-butyl analogue may exhibit disrupted packing due to steric effects, favoring amorphous phases over ordered structures .
  • Pyridyl derivatives (): These form hydrogen-bonded networks with solvents or counterions, enabling tailored supramolecular frameworks. In contrast, tert-butyl groups lack hydrogen-bond donors, limiting such interactions .

Biological Activity

N~1~,N~3~,N~5~-Tri-tert-butylbenzene-1,3,5-tricarboxamide is a complex organic compound characterized by its bulky tert-butyl groups and three amide linkages to a benzene core. This structural configuration imparts unique steric and electronic properties that influence its biological activity and potential applications in various scientific fields.

  • Chemical Formula : C27_{27}H42_{42}N6_{6}O3_{3}
  • Molecular Weight : 480.52 g/mol
  • CAS Number : 160535-57-9

The presence of the bulky tert-butyl groups contributes to significant steric hindrance, affecting the compound's reactivity and interactions with biological systems.

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets:

  • Ligand Properties : The compound can act as a ligand in coordination chemistry, forming complexes with metal ions through its amide groups. This property is crucial in biochemical assays and drug design.
  • Steric Hindrance : The bulky tert-butyl groups create steric barriers that can modulate enzyme-substrate interactions, potentially influencing reaction rates and specificity .

Biological Applications

Research into the biological applications of this compound has revealed several promising avenues:

  • Drug Delivery Systems : Its structural characteristics make it a candidate for use in drug delivery systems where controlled release and targeted delivery are essential.
  • Enzyme Studies : The compound's steric hindrance allows for the investigation of enzyme mechanisms and substrate binding affinities, aiding in the understanding of enzymatic processes.
  • Material Science : In polymer chemistry, it serves as a building block for supramolecular structures due to its ability to self-assemble and form stable interactions with other molecules .

Case Study 1: Drug Delivery Applications

A study demonstrated the potential of this compound as a scaffold for drug delivery. The compound was modified to enhance solubility and biocompatibility, leading to improved cellular uptake of therapeutic agents.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed that its bulky structure significantly affected binding kinetics. The findings indicated that modifying the steric properties could lead to enhanced or diminished enzymatic activity, providing insights into enzyme regulation mechanisms.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Ligand FormationForms stable complexes with metal ions
Enzyme InteractionModulates enzyme-substrate binding
Drug DeliveryPotential scaffold for targeted drug delivery
Polymer SynthesisBuilding block for supramolecular structures

Q & A

Q. What synthetic methodologies are employed for preparing N¹,N³,N⁵-Tri-tert-butylbenzene-1,3,5-tricarboxamide?

Synthesis typically involves reacting benzene-1,3,5-tricarbonyl chloride with tert-butylamine under inert conditions. Post-reaction purification via column chromatography yields the target compound. Characterization employs ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl proton signals at δ ~1.3 ppm) and MALDI-TOF-MS for molecular weight validation .

Q. How do researchers characterize the supramolecular interactions of this compound in solution?

NMR spectroscopy (e.g., NOESY, DOSY) is critical for probing self-assembly in solution. For example, diffusion-ordered spectroscopy (DOSY) can distinguish monomeric and aggregated states by measuring diffusion coefficients. Computational methods (DFT, molecular dynamics) complement experimental data to model hydrogen-bonding networks and π-π interactions .

Q. What are the key structural features influencing crystallization behavior?

The tert-butyl groups impose steric hindrance, directing crystal packing via van der Waals interactions. X-ray crystallography reveals columnar arrangements stabilized by intermolecular amide hydrogen bonds. Comparative studies with cyclopropyl or hexyl analogs show that bulky substituents reduce π-stacking efficiency .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the self-assembly kinetics of N¹,N³,N⁵-Tri-tert-butylbenzene-1,3,5-tricarboxamide?

In polar solvents (e.g., chloroform), temperature-dependent NMR studies show increased aggregation at lower temperatures due to enhanced hydrogen bonding. Kinetic trapping in non-polar solvents (e.g., hexane) leads to metastable aggregates, resolvable via variable-temperature solid-state NMR .

Q. What computational approaches resolve discrepancies between solution and solid-state structural data?

Discrepancies arise when solution NMR suggests dynamic aggregates, while X-ray crystallography captures static arrangements. Hybrid DFT-MD simulations reconcile these by modeling solvent effects. For example, explicit solvent models predict solvation shells that stabilize transient assemblies not observed in the solid state .

Q. How can advanced spectroscopic techniques (e.g., VT-NMR, EPR) elucidate chiral amplification in supramolecular systems?

Variable-temperature (VT) NMR tracks helical bias in columnar stacks, while EPR with spin probes quantifies local order. Chiral amplification arises from cooperative interactions between enantiopure tert-butyl groups, measurable via Cotton effects in circular dichroism (CD) spectra .

Q. What strategies mitigate steric clashes in functionalized derivatives for tailored material properties?

Introducing flexible spacers (e.g., oligodimethylsiloxane chains) between the benzene core and tert-butyl groups reduces steric strain. This enhances solubility and enables tunable liquid crystalline phases, validated via polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) .

Data Contradiction Analysis

Q. Why do NMR and X-ray data sometimes conflict in describing hydrogen-bonding networks?

Solution NMR may average hydrogen-bond lifetimes, whereas X-ray crystallography captures static snapshots. For example, dynamic amide proton exchange in solution (observed via line broadening) contrasts with fixed hydrogen bonds in crystals. Time-resolved IR spectroscopy can bridge this gap by probing bond dynamics .

Methodological Recommendations

Q. What experimental protocols optimize reproducibility in supramolecular polymerization studies?

  • Controlled Solvent Evaporation : Slow evaporation from dichloromethane/hexane mixtures yields homogeneous films for AFM or TEM.
  • Concentration Gradients : Dilution studies (10⁻³–10⁻⁶ M) with fluorescence correlation spectroscopy (FCS) identify critical aggregation concentrations.
  • Cross-Validation : Combine SAXS/WAXS with computational models to correlate nanoscale order with molecular packing .

Q. How should researchers address batch-to-batch variability in synthesis?

  • Stoichiometric Precision : Use Schlenk-line techniques to exclude moisture/oxygen.
  • In-line Analytics : Implement LC-MS for real-time reaction monitoring.
  • Crystallization Screening : High-throughput screening with 96-well plates identifies optimal solvents for consistent crystal forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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